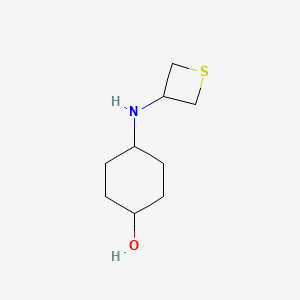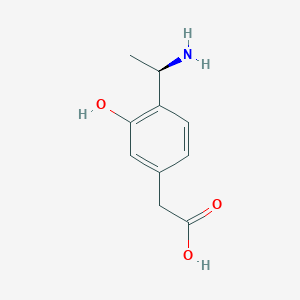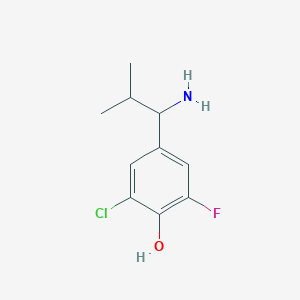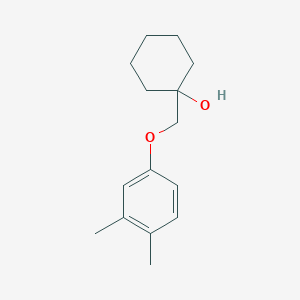
1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a 3,4-dimethylphenoxy methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanol with 3,4-dimethylphenol in the presence of a suitable base and a methylating agent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate.
Methylating Agent: Methyl iodide or dimethyl sulfate.
Solvent: Anhydrous ethanol or acetone.
Temperature: Reflux conditions (around 80-100°C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as phase transfer catalysts can enhance the reaction efficiency and reduce the reaction time.
化学反应分析
Types of Reactions: 1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly with halogenating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: 1-((3,4-Dimethylphenoxy)methyl)cyclohexanone.
Reduction: 1-((3,4-Dimethylphenoxy)methyl)cyclohexane.
Substitution: 1-((3,4-Dimethylphenoxy)methyl)cyclohexyl chloride or bromide.
科学研究应用
1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism of action of 1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic pockets in proteins, potentially modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
相似化合物的比较
1-((3,4-Dimethylphenoxy)methyl)cyclohexane: Lacks the hydroxyl group, making it less polar and potentially less reactive.
1-((3,4-Dimethylphenoxy)methyl)cyclohexanone:
3,4-Dimethylphenol: The parent phenol compound, which lacks the cyclohexane ring.
Uniqueness: 1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a phenoxy methyl group attached to a cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC 名称 |
1-[(3,4-dimethylphenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O2/c1-12-6-7-14(10-13(12)2)17-11-15(16)8-4-3-5-9-15/h6-7,10,16H,3-5,8-9,11H2,1-2H3 |
InChI 键 |
VLZDMGLMXPLTSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OCC2(CCCCC2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15278493.png)
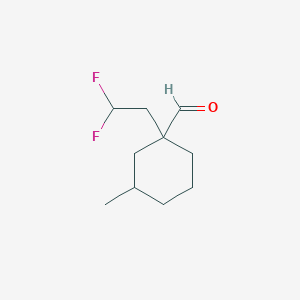

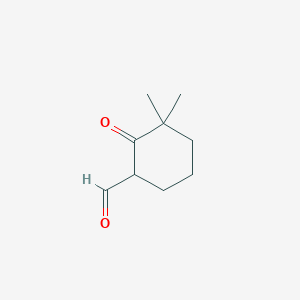

![(2S)-3-methoxy-2-[(2S)-3-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)formamido]propanamido]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]propanamide](/img/structure/B15278532.png)
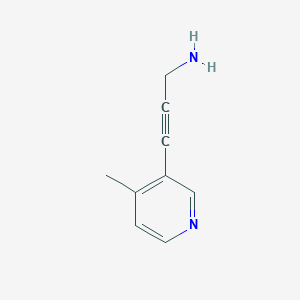
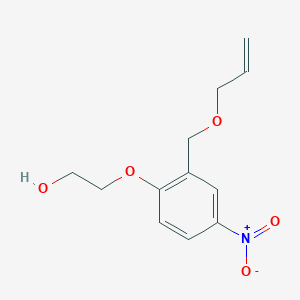
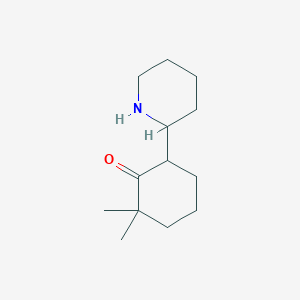
![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
